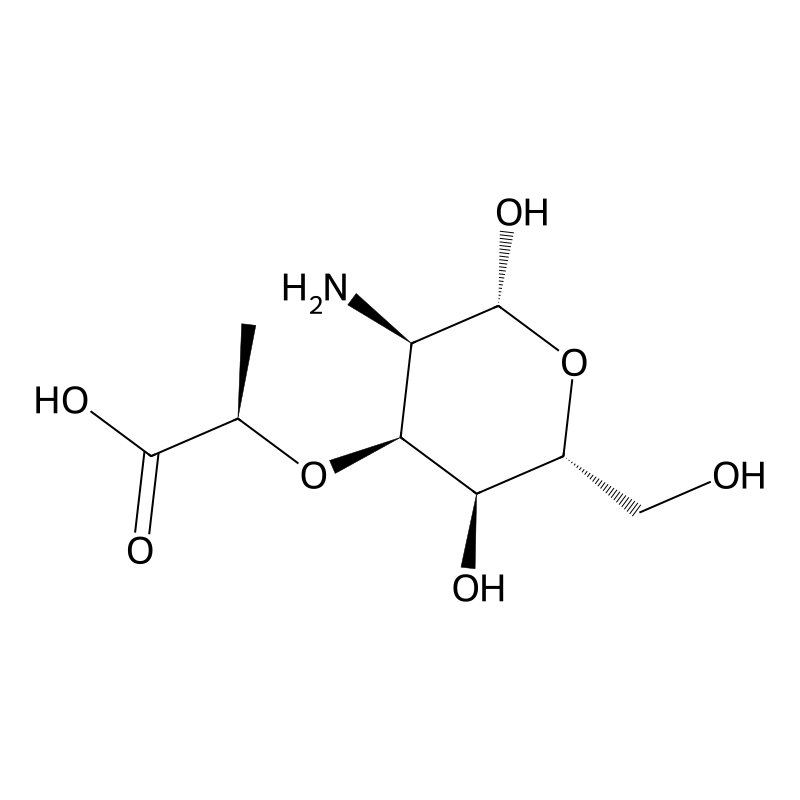(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Bacterial Cell Wall Synthesis
Muramic acid is a key building block of peptidoglycan, a major component of bacterial cell walls. Research on muramic acid biosynthesis and its enzymatic modification helps scientists understand how bacteria build and maintain their cell walls PubChem: ). This knowledge is crucial for developing new antibiotics that target peptidoglycan synthesis and kill bacteria.
Antibiotic Development
Understanding the structure and function of muramic acid has aided scientists in designing antibiotics that target peptidoglycan synthesis. These antibiotics, known as glycopeptide antibiotics, interfere with the formation of the bacterial cell wall, leading to cell death National Center for Biotechnology Information: ). Research on muramic acid continues to inform the development of new and improved antibiotics to combat antibiotic resistance.
Bacterial Evolution and Taxonomy
Studying the variations in muramic acid structure across different bacterial species can contribute to our understanding of bacterial evolution and taxonomy. The specific modifications of muramic acid can be a fingerprint used to classify bacteria and identify new species Journal of Bacteriology: . This research helps us understand the diversity of the bacterial world and develop more specific diagnostic tools.
The compound (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid is a complex organic molecule featuring multiple functional groups, including an amino group and hydroxyl groups. This structure suggests potential biological activity, particularly in the context of metabolic processes. The compound's stereochemistry is significant as it affects its interactions and reactivity in biological systems.
- Group Transfer Reactions: Involving the transfer of functional groups such as amino groups to form new compounds.
- Hydrolysis Reactions: Where water is used to break chemical bonds, potentially releasing amino acids or other derivatives.
- Oxidation-Reduction Reactions: Critical for metabolic pathways where energy is produced or consumed.
Enzymes play a crucial role in facilitating these reactions, allowing for specific transformations that are essential for cellular function
Compounds with similar structures often exhibit significant biological activities. For instance, those containing amino groups can act as neurotransmitters or hormones and may influence metabolic pathways. The presence of hydroxyl groups enhances solubility and reactivity, potentially increasing the compound's bioavailability and interaction with biological targets . Research indicates that such compounds can have therapeutic effects, including anti-inflammatory properties and roles in metabolic regulation. They may also serve as substrates or inhibitors for enzymes involved in various biochemical pathways .
The synthesis of (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid can be approached through several methods:
- Chemical Synthesis: Utilizing organic reactions to build the compound stepwise from simpler precursors. This may involve protecting group strategies to manage reactive functional groups during synthesis.
- Biological Synthesis: Employing enzymatic methods where specific enzymes catalyze the formation of the compound from readily available substrates.
- Total Synthesis: A comprehensive approach that combines various synthetic techniques to create the compound from basic building blocks.
Each method's choice depends on factors such as yield, purity requirements, and cost-effectiveness
This compound has potential applications in several fields: Understanding its properties can lead to innovative applications across these domains .
Interaction studies are vital for understanding how (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid interacts with biological targets:
- Enzyme Inhibition Studies: Evaluating how the compound affects enzyme activity related to metabolism.
- Receptor Binding Assays: Investigating its affinity for specific receptors that could mediate its biological effects.
- Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent effects on cellular metabolism.
These studies help elucidate the mechanism of action and potential therapeutic benefits of the compound .
Several compounds share structural similarities with (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Glucosamine | Amino sugar | Anti-inflammatory |
| Galactosamine | Amino sugar | Antimicrobial |
| Mannosamine | Amino sugar | Immune modulation |
Uniqueness
The uniqueness of (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid lies in its specific stereochemistry and functional group arrangement that may provide distinct biological activities not observed in the other similar compounds listed. Its ability to participate in diverse bio
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Wikipedia
Perampanel






